molecular formula C6H11N3O B12999289 (S)-2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol

(S)-2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol

Cat. No.: B12999289
M. Wt: 141.17 g/mol
InChI Key: VCPRZYKEIPMTGJ-RXMQYKEDSA-N
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Description

(S)-2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is a chiral compound that features a pyrazole ring substituted with an amino alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol typically involves the formation of the pyrazole ring followed by the introduction of the amino alcohol group. One common method involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with an appropriate chiral amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through crystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino alcohol group can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

(S)-2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the amino alcohol group can form covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol: The enantiomer of the compound, which may have different biological activities and properties.

    2-Amino-2-(1H-pyrazol-3-yl)ethan-1-ol: A similar compound without the methyl group on the pyrazole ring.

    2-Amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol: A regioisomer with the amino alcohol group attached to a different position on the pyrazole ring.

Uniqueness

(S)-2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both an amino alcohol group and a methyl-substituted pyrazole ring. This combination of features can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

(2S)-2-amino-2-(1-methylpyrazol-3-yl)ethanol

InChI

InChI=1S/C6H11N3O/c1-9-3-2-6(8-9)5(7)4-10/h2-3,5,10H,4,7H2,1H3/t5-/m1/s1

InChI Key

VCPRZYKEIPMTGJ-RXMQYKEDSA-N

Isomeric SMILES

CN1C=CC(=N1)[C@@H](CO)N

Canonical SMILES

CN1C=CC(=N1)C(CO)N

Origin of Product

United States

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